Isopropyl palmitate
Overview
Description
Isopropyl palmitate is an ester derived from the reaction between isopropyl alcohol and palmitic acid. It is widely used in the cosmetic and personal care industry due to its emollient properties, which help to moisturize and soften the skin . The chemical formula for this compound is C19H38O2, and it is known for its clear, low-viscosity liquid form with a mild odor .
Scientific Research Applications
Isopropyl palmitate has a wide range of applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient, moisturizer, and thickening agent in products like lotions, creams, and sunscreens.
Pharmaceuticals: Acts as a solvent and penetration enhancer in topical formulations.
Industrial Applications: Used as a lubricant and plasticizer in various industrial processes.
Biocatalysis: Employed in the synthesis of biodiesel and other esters through enzymatic catalysis.
Mechanism of Action
Target of Action
Isopropyl palmitate is primarily targeted at the skin, where it acts as an emollient, moisturizer, thickening agent, and anti-static agent . It is often included in skincare products like moisturizers, lotions, creams, and sunscreens due to its ability to enhance the texture and spreadability of these products .
Mode of Action
This compound works by forming a barrier on the skin’s surface, which helps to hold in water and keep the skin hydrated . It also gives products a smooth and silky feel, improving their texture and making them easier to apply . The compound is an ester of isopropyl alcohol and palmitic acid .
Biochemical Pathways
It is known that the compound can modify the acyl chain packing indirectly by decreasing the strength of the inter-molecular . More research is needed to fully understand the biochemical pathways involved.
Pharmacokinetics
Due to its low water solubility, it is likely that the compound remains largely on the skin’s surface, where it exerts its emollient and moisturizing effects .
Result of Action
The primary result of this compound’s action is improved skin hydration and texture. By forming a barrier on the skin’s surface, it helps to lock in moisture, resulting in softer, smoother skin . It also improves the texture and spreadability of skincare products, making them easier to apply .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its efficacy as a moisturizer may be reduced in dry or windy conditions, which can increase the rate of water loss from the skin. Conversely, in humid conditions, it may be more effective due to the increased availability of environmental moisture .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Isopropyl palmitate acts as an emollient, moisturizer, thickening agent, and anti-static agent . It forms a barrier on the skin’s surface, reducing moisture loss and leaving the skin feeling soft and smooth
Cellular Effects
This compound has been found to have potential comedogenic properties, meaning it may clog pores and lead to acne in individuals with acne-prone or oily skin types . It is generally suitable for all skin types and can be particularly beneficial for individuals with dry or dehydrated skin .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as an emollient. It forms a barrier on the skin’s surface, reducing moisture loss and leaving the skin feeling soft and smooth
Temporal Effects in Laboratory Settings
It is known that this compound is typically used in concentrations ranging from 1% to 10% in cosmetic formulations
Metabolic Pathways
This compound is synthesized from isopropyl alcohol and palmitic acid . Palmitic acid is involved in various metabolic pathways, including the conversion of acetyl-CoA to malonyl-CoA
Subcellular Localization
Given its role as an emollient and its ability to form a barrier on the skin’s surface, it is likely that it interacts with the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl palmitate is typically synthesized through the esterification of palmitic acid with isopropyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . The reaction conditions generally involve heating the mixture to around 80-100°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound can be produced using either chemical or enzymatic methods. The chemical method involves the use of acid catalysts, while the enzymatic method employs lipase enzymes to catalyze the esterification at lower temperatures, resulting in a high-purity product . The enzymatic method is preferred for its environmental benefits and higher selectivity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and isopropyl alcohol . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperature around 60-80°C.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, temperature around 50-70°C.
Major Products Formed
Hydrolysis: Palmitic acid and isopropyl alcohol.
Transesterification: New ester and alcohol depending on the reactants used.
Comparison with Similar Compounds
Isopropyl palmitate is often compared with other esters like isopropyl myristate and isopropyl stearate. While all these compounds serve as emollients and moisturizers, this compound is unique due to its optimal balance of viscosity and spreadability, making it suitable for a wide range of formulations .
Similar Compounds
Isopropyl myristate: Known for its excellent spreading properties and used in similar applications.
Isopropyl stearate: Has a higher viscosity and is used in thicker formulations like ointments and balms.
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Properties
IUPAC Name |
propan-2-yl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18(2)3/h18H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGNVMKQXJXZCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027104 | |
Record name | Hexadecanoic acid, 1-methylethyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9027104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; mp = 14 deg C; [Hawley] Colorless liquid; mp = 11-13 deg C; [MSDSonline] | |
Record name | Hexadecanoic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl palmitate | |
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Record name | Isopropyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |
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Boiling Point |
160 °C at 2 mm Hg, 342.00 °C. @ 760.00 mm Hg | |
Record name | Isopropyl palmitate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopropyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Very soluble in acetone, benzene, ether, ethanol, Soluble in 4 parts 90% alcohol; soluble in mineral and fixed oils | |
Record name | Isopropyl palmitate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |
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Density |
0.852 g/mL at 25 °C, Density: 0.8404 g/cu cm at 38 °C | |
Record name | Isopropyl palmitate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000559 [mmHg], 5.59X10-5 mm Hg at 25 °C (extrapolated) | |
Record name | Isopropyl palmitate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Isopropyl palmitate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |
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Color/Form |
Colorless liquid | |
CAS No. |
142-91-6 | |
Record name | Isopropyl palmitate | |
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Record name | Isopropyl palmitate [NF] | |
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Record name | ISOPROPYL PALMITATE | |
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Record name | Hexadecanoic acid, 1-methylethyl ester | |
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Record name | Isopropyl palmitate | |
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Record name | Isopropyl Palmitate | |
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Record name | Isopropyl palmitate | |
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Record name | Isopropyl palmitate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |
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Record name | Isopropyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13.5 °C, 13 - 14 °C | |
Record name | Isopropyl palmitate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopropyl hexadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035474 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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